2,2-Dibromo-1-(2,4-dimethylphenyl)ethan-1-one
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Overview
Description
2,2-Dibromo-2,4-dimethylacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of two bromine atoms and two methyl groups attached to the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-2,4-dimethylacetophenone can be synthesized through the bromination of 2,4-dimethylacetophenone. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,2-dibromo-2,4-dimethylacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-2,4-dimethylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while reduction reactions can produce alcohols or hydrocarbons.
Scientific Research Applications
2,2-Dibromo-2,4-dimethylacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,2-dibromo-2,4-dimethylacetophenone involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoacetophenone: Similar in structure but lacks the additional methyl groups.
2,2-Dibromo-3-nitrilopropionamide (DBNPA): Another dibromo compound with different functional groups and applications.
Uniqueness
2,2-Dibromo-2,4-dimethylacetophenone is unique due to the presence of both bromine atoms and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C10H10Br2O |
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Molecular Weight |
305.99 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-6-3-4-8(7(2)5-6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
NUQJXUCINPLXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(Br)Br)C |
Origin of Product |
United States |
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